Mass Spectrometric Discrimination: Deuterium-Induced Mass Shift (M+3) vs. Unlabeled Analog
2,4-Dichlorophenol-d3 exhibits a +3 Da mass shift relative to the native unlabeled 2,4-dichlorophenol (molecular weight 163.00 vs. 166.02) due to the substitution of three hydrogen atoms with deuterium on the aromatic ring [1]. This isotopic mass difference enables the mass spectrometer to resolve the internal standard from the target analyte, facilitating accurate quantification via isotope dilution. In contrast, unlabeled 2,4-DCP (CAS 120-83-2) cannot be used as an internal standard because it is indistinguishable from the endogenous analyte in the sample .
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 166.02 (M+3) |
| Comparator Or Baseline | Unlabeled 2,4-Dichlorophenol: 163.00 |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated based on molecular formula C6HCl2D3O vs. C6H4Cl2O |
Why This Matters
This mass shift is the essential requirement for accurate, interference-free quantification by LC-MS/MS or GC-MS/MS in complex matrices.
- [1] ChemSrc. (n.d.). 2,4-二氯苯酚-D3 (2,4-Dichlorophenol-d3) Physical Properties. CAS 93951-74-7. View Source
